1-Cyclopropyl-6-fluoro-7-(4-morpholinyl)-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopropyl-6-fluoro-7-(4-morpholinyl)-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid, also known as CP-690,550, is a potent and selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a critical role in the signaling pathways of cytokines, which are important in the immune system. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
作用機序
1-Cyclopropyl-6-fluoro-7-(4-morpholinyl)-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid selectively inhibits JAK3, which is a tyrosine kinase that plays a critical role in the signaling pathways of cytokines, such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, 1-Cyclopropyl-6-fluoro-7-(4-morpholinyl)-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid blocks the downstream signaling of these cytokines, which leads to a reduction in inflammation and immune response.
Biochemical and Physiological Effects
1-Cyclopropyl-6-fluoro-7-(4-morpholinyl)-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha), interleukin-6 (IL-6), and interferon-gamma (IFN-gamma), in vitro and in vivo. 1-Cyclopropyl-6-fluoro-7-(4-morpholinyl)-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid also reduces the activation and proliferation of T cells, which are involved in the pathogenesis of autoimmune diseases. In addition, 1-Cyclopropyl-6-fluoro-7-(4-morpholinyl)-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid has been shown to reduce the production of antibodies in animal models of autoimmune diseases.
実験室実験の利点と制限
The advantages of using 1-Cyclopropyl-6-fluoro-7-(4-morpholinyl)-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid in lab experiments include its high selectivity for JAK3, its potent inhibitory activity, and its well-established pharmacological profile. However, the limitations of using 1-Cyclopropyl-6-fluoro-7-(4-morpholinyl)-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid in lab experiments include its low solubility in water, its relatively short half-life, and its potential toxicity at high doses.
将来の方向性
There are several future directions for the research and development of 1-Cyclopropyl-6-fluoro-7-(4-morpholinyl)-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid. One direction is to investigate the potential of 1-Cyclopropyl-6-fluoro-7-(4-morpholinyl)-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid in other autoimmune diseases, such as multiple sclerosis and lupus. Another direction is to explore the combination of 1-Cyclopropyl-6-fluoro-7-(4-morpholinyl)-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid with other drugs, such as biologics and small molecules, for the treatment of autoimmune diseases. Additionally, further studies are needed to understand the long-term safety and efficacy of 1-Cyclopropyl-6-fluoro-7-(4-morpholinyl)-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid in humans.
合成法
The synthesis of 1-Cyclopropyl-6-fluoro-7-(4-morpholinyl)-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid involves several steps, including the preparation of the key intermediate 7-fluoro-6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, which is then converted to 1-Cyclopropyl-6-fluoro-7-(4-morpholinyl)-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid through a series of reactions. The overall yield of the synthesis is around 10%.
科学的研究の応用
1-Cyclopropyl-6-fluoro-7-(4-morpholinyl)-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid has been extensively studied for its potential therapeutic applications in various autoimmune diseases. In preclinical studies, 1-Cyclopropyl-6-fluoro-7-(4-morpholinyl)-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid has been shown to be effective in reducing inflammation and preventing joint damage in animal models of rheumatoid arthritis. In clinical trials, 1-Cyclopropyl-6-fluoro-7-(4-morpholinyl)-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid has been shown to be effective in improving the signs and symptoms of rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
特性
製品名 |
1-Cyclopropyl-6-fluoro-7-(4-morpholinyl)-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid |
---|---|
分子式 |
C17H17FN2O4 |
分子量 |
332.33 g/mol |
IUPAC名 |
1-cyclopropyl-6-fluoro-7-morpholin-4-yl-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C17H17FN2O4/c18-13-7-11-14(8-15(13)19-3-5-24-6-4-19)20(10-1-2-10)9-12(16(11)21)17(22)23/h7-10H,1-6H2,(H,22,23) |
InChIキー |
XGSYZQWPDOWCHU-UHFFFAOYSA-N |
SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCOCC4)F)C(=O)O |
正規SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCOCC4)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。